3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-7-5-13(6-8-14)22-15(19-20-21-22)10-18-16(23)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFGYKWJQKVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The 1-substituted tetrazole core is synthesized via [3+2] cycloaddition between 4-methoxyphenylazide and nitriles under transition metal catalysis:
Reaction Conditions
| Nitrile Source | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyanomethyl acetate | ZnBr₂ | DMF | 110 | 78 |
| Trimethylsilyl cyanide | CuI/PPh₃ | THF | 60 | 85 |
Mechanism : The nitrile undergoes cycloaddition with sodium azide, facilitated by Lewis acids (e.g., ZnBr₂), to form 5-substituted tetrazoles. Microwave irradiation (300 W, 15 min) enhances reaction efficiency, achieving 92% yield.
Introduction of the Methyleneamine Group
The aminomethyl side chain is introduced via nucleophilic substitution or reductive amination:
Method A : Alkylation of tetrazole with bromoacetonitrile
- React 1-(4-methoxyphenyl)-1H-tetrazole with bromoacetonitrile (K₂CO₃, DMF, 80°C, 6 h)
- Reduce nitrile to amine using H₂/Raney Ni (60 psi, 50°C, 12 h)
Overall yield : 67%
Method B : Reductive amination of tetrazole-5-carbaldehyde
- Oxidize 5-methyltetrazole to aldehyde (TPAP/NMO, CH₂Cl₂, 25°C, 2 h)
- Condense with NH₃·BH₃ (MeOH, 40°C, 8 h)
Overall yield : 73%
Amide Bond Formation Strategies
Schotten-Baumann Amidation
Reacting 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine with 3-fluorobenzoyl chloride under biphasic conditions:
Optimized Protocol
- Acyl chloride : 1.2 eq, added dropwise to amine (1.0 eq) in THF/H₂O (2:1)
- Base : 2.5 eq NaHCO₃
- Temp : 0°C → 25°C over 2 h
- Yield : 89%
Impurity Profile :
- <0.5% unreacted amine (HPLC)
- 1.2% hydrolyzed benzoyl chloride (mitigated by controlled pH)
Microwave-Assisted Coupling
Using DEPBT as coupling agent under microwave irradiation:
| Parameter | Value |
|---|---|
| Reagent | 3-Fluorobenzoic acid/DEPBT |
| Solvent | DMF |
| Temp/Time | 80°C, 20 min |
| Yield | 94% |
Advantages : Reduced epimerization risk vs. traditional EDCl/HOBt methods
Multicomponent Reaction Approaches
Ugi-Tetrazole Reaction
Single-pot synthesis combining:
- 3-Fluorobenzaldehyde
- 4-Methoxyphenylamine
- Trimethylsilyl azide
- Isocyanide (tert-butyl isocyanide)
Conditions :
- Solvent: MeOH/TFE (3:1)
- Temp: 40°C, 24 h
- Yield: 68%
Limitation : Poor regiocontrol over tetrazole substitution (15% 2H-tetrazole byproduct)
Passerini-Tetrazole Adaptation
Three-component reaction with:
- 3-Fluorobenzoic acid
- 4-Methoxyphenyl isocyanide
- (Azidomethyl)trimethylsilane
| Factor | Optimal Value |
|---|---|
| Catalyst | Sc(OTf)₃ (5 mol%) |
| Solvent | CHCl₃ |
| Temp | 25°C |
| Yield | 76% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Microreactor design: Corning AFR module
- Residence time: 8 min at 130°C
- Throughput: 12 kg/day
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw material cost | $412/kg | $388/kg |
| PMI (Process Mass Intensity) | 86 | 43 |
Crystallization Optimization
Final compound purification via antisolvent crystallization:
Conditions :
- Solvent: Ethyl acetate
- Antisolvent: n-Heptane (3:1 ratio)
- Cooling rate: 0.5°C/min from 50°C → 5°C
- Purity : 99.7% (HPLC), 99.1% ee
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.46 | s (1H) | Tetrazole CH |
| 7.89 | t (1H) | Fluorobenzamide aromatic |
| 4.12 | s (3H) | OCH₃ |
| 3.98 | d (2H) | CH₂NH |
IR (KBr, cm⁻¹)
- 3278 (N-H stretch)
- 1672 (C=O amide)
- 1604 (C=N tetrazole)
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 78 | 99.1 | 1.00 | Excellent |
| Microwave Amidation | 82 | 99.5 | 1.15 | Moderate |
| Ugi Multicomponent | 68 | 97.3 | 0.92 | Limited |
Recommendation : The microwave-assisted amidation route provides optimal balance between yield and purity for GMP manufacturing, while Ugi reactions offer atom economy for research-scale diversification.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is explored for its potential therapeutic properties:
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Probes
Due to its unique structural features, this compound is investigated as a biochemical probe:
- Enzyme Inhibition : The interaction of the compound with specific enzymes has been studied. For example, it has shown potential in inhibiting kinases involved in cancer progression.
- Receptor Modulation : The tetrazole ring enhances the binding affinity to certain receptors, which may lead to the modulation of signaling pathways relevant to disease states.
Material Science
The compound serves as a building block in the synthesis of advanced materials:
- Polymer Chemistry : Its unique chemical properties allow it to be incorporated into polymer matrices for enhanced performance in various applications.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a promising avenue for further investigation into its anticancer properties.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound effectively inhibited interleukin-17 (IL-17) production in immune cells. This finding supports its potential therapeutic application in treating autoimmune diseases such as psoriasis and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tetrazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methoxyphenyl)benzamide
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science.
Biological Activity
The compound 3-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel derivative featuring a tetrazole moiety, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, highlighting its efficacy and underlying mechanisms.
Synthesis
The synthesis of this compound typically involves a one-pot multi-component reaction. The method allows for efficient production of tetrazole derivatives by combining various reactants under optimized conditions. The use of microwave irradiation has been shown to enhance yields significantly, making it an eco-friendly approach to synthesizing these biologically relevant compounds .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding affinity of this compound to specific biological targets. For instance, docking simulations with the CSNK2A1 receptor revealed a low binding energy of -6.8687 kcal/mol, indicating a strong interaction with the target protein . The computational analysis suggests that the compound's activity may be attributed to its structural features, particularly the tetrazole ring and the methoxyphenyl substituent.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and HCT116 (colon cancer). The MTT assay results indicate significant cytotoxicity, with IC50 values in the low micromolar range. Notably, the presence of the tetrazole moiety appears to enhance its anticancer properties by interfering with cellular pathways involved in tumor growth .
Antimicrobial Activity
In addition to anticancer properties, this compound has been screened for antimicrobial activity against various pathogens. The compound exhibited notable activity against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for further development as an antimicrobial agent .
Case Studies
Several studies have documented the biological activity of tetrazole derivatives similar to this compound:
- Anticancer Efficacy : A study reported that related tetrazole compounds displayed IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, demonstrating their potential as anticancer agents .
- Mechanism of Action : Research indicated that certain tetrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing new chemotherapeutics targeting cancer cell proliferation .
Data Summary
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound contains a fluorinated benzamide core , a tetrazole ring , and a 4-methoxyphenyl substituent . The fluorine atom enhances electronegativity and metabolic stability, while the tetrazole ring contributes to hydrogen bonding and potential enzyme inhibition. The 4-methoxy group may modulate lipophilicity and receptor binding .
Q. How can the synthesis of this compound be optimized for higher yields?
Multi-step synthesis typically involves:
- Step 1 : Coupling of 3-fluorobenzoic acid with an amine-functionalized tetrazole intermediate.
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyze coupling reactions with HATU or EDCI for improved efficiency.
- Monitor reaction progress via HPLC to isolate high-purity intermediates .
Q. What spectroscopic methods are most effective for structural characterization?
- NMR : and NMR confirm fluorine positioning and aromatic proton environments.
- IR Spectroscopy : Identifies amide (C=O stretch at ~1650 cm) and tetrazole (N-H bend at ~1500 cm) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (expected m/z: ~355.3 g/mol) .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Stable at 4°C in anhydrous DMSO for ≤1 week.
- Long-term : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tetrazole ring.
- Light sensitivity : Protect from UV exposure to avoid degradation of the fluorobenzamide moiety .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?
- Controlled variables : Use standardized assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
- Dose-response curves : Compare IC values across multiple replicates.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability assays (e.g., MTT) .
Q. How can the compound’s pharmacokinetic properties be improved through derivatization?
- Lipophilicity adjustment : Replace the 4-methoxy group with a trifluoromethyl group to enhance blood-brain barrier penetration.
- Prodrug strategies : Introduce ester groups at the benzamide nitrogen for sustained release.
- Solubility enhancement : Add polar substituents (e.g., hydroxyl groups) to the tetrazole ring .
Q. What computational approaches are effective for predicting its mechanism of action?
- Molecular docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronegativity with bioactivity .
Q. How can contradictory cytotoxicity data in cancer vs. normal cell lines be reconciled?
- Selectivity analysis : Calculate selectivity indices (SI = IC/IC) to quantify therapeutic windows.
- Mechanistic studies : Evaluate apoptosis markers (e.g., caspase-3 activation) in both cell types.
- Mitochondrial profiling : Compare ATP production and ROS levels to identify off-target effects .
Methodological Challenges
Q. What strategies mitigate solubility issues in in vivo studies?
Q. How are SAR studies designed to prioritize derivatives for synthesis?
- Core retention : Maintain the benzamide-tetrazole scaffold.
- Substituent libraries : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatics.
- Bioisosteric replacements : Swap the tetrazole with a carboxylate group to assess binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
